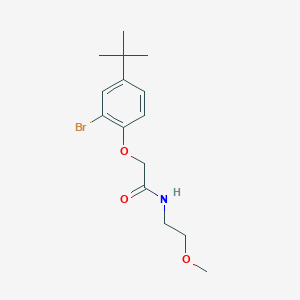![molecular formula C17H26N2O3S B296289 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide](/img/structure/B296289.png)
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide, also known as CMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. CMA belongs to the class of compounds known as sulfonamides, which are widely used in medicine due to their antibacterial, antifungal, and anticancer properties. However, CMA is unique in that it has been found to possess a range of other physiological effects that make it a promising candidate for further study.
作用機序
The exact mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. Additionally, 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been found to have a range of other biochemical and physiological effects. Studies have shown that 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide can lower blood pressure and improve glucose tolerance in animal models, suggesting that it may have potential as a treatment for hypertension and diabetes. Additionally, 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
実験室実験の利点と制限
One advantage of using 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide in laboratory experiments is that it is relatively easy to synthesize and can be obtained in pure form. Additionally, 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been found to be relatively stable under a range of conditions, making it a useful tool for studying the effects of sulfonamides on biological systems. However, one limitation of using 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of studies.
将来の方向性
There are a number of potential future directions for research on 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide. One area of interest is its potential as a treatment for cancer, particularly in combination with other anticancer drugs. Additionally, further studies are needed to determine the optimal dosage and administration schedule for 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide in human patients. Finally, more research is needed to fully understand the mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide and its effects on biological systems.
合成法
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide can be synthesized using a variety of methods, but the most common approach involves the reaction of cyclohexylamine with methylsulfonyl chloride to produce the intermediate compound cyclohexyl(methylsulfonyl)amine. This intermediate can then be reacted with N-(2-phenylethyl)acetamide in the presence of a base to yield 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide. The process is relatively simple and can be carried out in a laboratory setting using standard equipment.
科学的研究の応用
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research that has received particular attention is its role in the treatment of cancer. Studies have shown that 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has potent anticancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further study as a potential cancer treatment.
特性
分子式 |
C17H26N2O3S |
|---|---|
分子量 |
338.5 g/mol |
IUPAC名 |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H26N2O3S/c1-23(21,22)19(16-10-6-3-7-11-16)14-17(20)18-13-12-15-8-4-2-5-9-15/h2,4-5,8-9,16H,3,6-7,10-14H2,1H3,(H,18,20) |
InChIキー |
GUKFCPTZUJLYAU-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2CCCCC2 |
正規SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[allyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B296208.png)
![Methyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B296209.png)
![N-(2-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B296211.png)
amino]acetamide](/img/structure/B296213.png)
![4-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B296215.png)
![methyl 2-({N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B296216.png)
amino]acetamide](/img/structure/B296217.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296218.png)
![2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B296221.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)

![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)